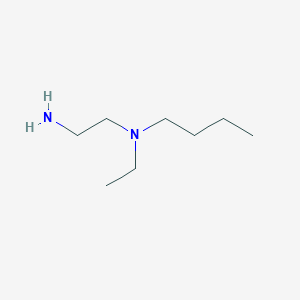

N-Ethyl-N-butylethylenediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Ethyl-N-butylethylenediamine is a chemical compound with the linear formula C8H20N2 . It is used in various laboratory applications .

Molecular Structure Analysis

The molecular structure of N-Ethyl-N-butylethylenediamine consists of a chain of carbon atoms with attached hydrogen and nitrogen atoms . The exact structure can be represented by the InChI code: 1S/C8H20N2/c1-3-5-7-10(4-2)8-6-9/h3-9H2,1-2H3 .Physical And Chemical Properties Analysis

N-Ethyl-N-butylethylenediamine has a molecular weight of 144.26 . It has a boiling point of 165-167 degrees Celsius . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Polymerization of Alkylene Oxides The polymerization of alkylene oxides, including ethylene oxide, has seen significant advancements over the past few decades. Research summarized in a review by Herzberger et al. (2016) highlights developments in the synthesis of novel polymer architectures and bioconjugation techniques involving ethylene oxide and other alkylene oxides. The review discusses various polymerization methods, including anionic, coordination, and cationic polymerization, with a focus on metal-free methods and the use of organocatalysts. These advancements have led to the creation of multifunctional linear and complex branched polyether structures, which have applications in bioconjugation and the production of amphiphilic block copolymers (Herzberger et al., 2016).

Ethylene Oxide Sterilization Ethylene oxide (EO) is widely recognized for its sterilizing capabilities, particularly in medical device sterilization. Mendes et al. (2007) provide an overview of EO sterilization's progress, highlighting its advantages and challenges, including cycle design and validation. The review emphasizes the need for developing mathematical models to integrate lethality, ensuring process flexibility without compromising safety. This research underscores EO's critical role in sterilization processes, which could be indirectly relevant to the applications of N-Ethyl-N-butylethylenediamine in similar contexts (Mendes et al., 2007).

Ethylene Dimerization and Alphabutol Optimization The production of Butene-1 through ethylene dimerization is of significant interest in industrial and research sectors. Alenezi et al. (2019) review the Alphabutol technology for Butene-1 production, focusing on ethylene dimerization techniques and operational challenges to enhance selectivity and reduce fouling. This research could provide insights into the role of ethylene derivatives, possibly including N-Ethyl-N-butylethylenediamine, in optimizing production processes for higher olefins (Alenezi et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

N'-butyl-N'-ethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-3-5-7-10(4-2)8-6-9/h3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXMDIPUMLDZDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396153 |

Source

|

| Record name | N-Ethyl-N-butylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-N-butylethylenediamine | |

CAS RN |

19435-65-5 |

Source

|

| Record name | N-Ethyl-N-butylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)